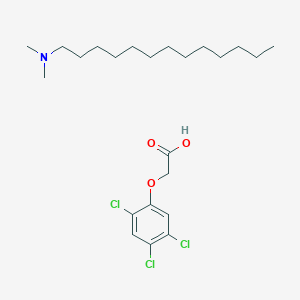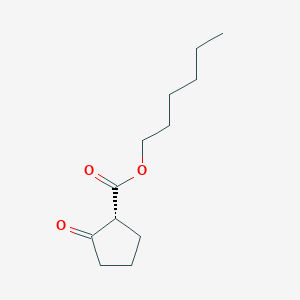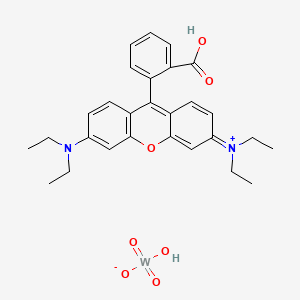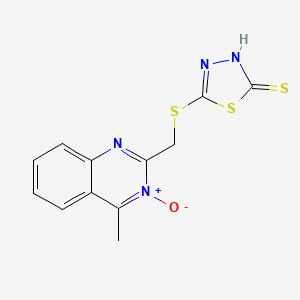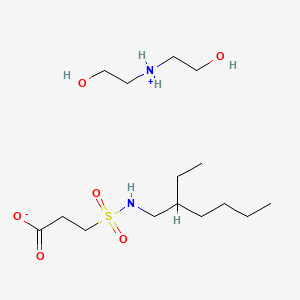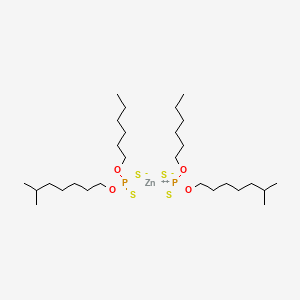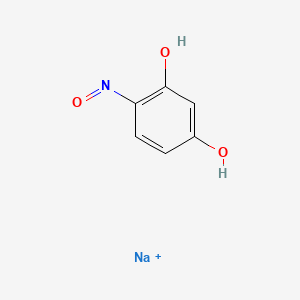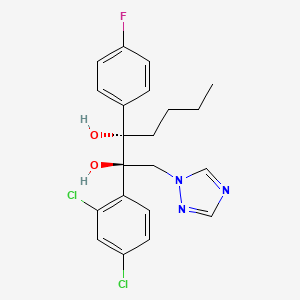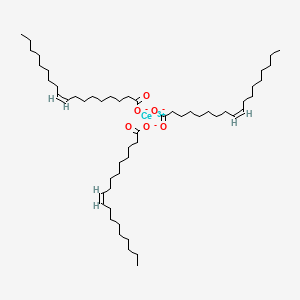
Cerium trioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium trioleate is a chemical compound consisting of cerium and oleic acid. It is a cerium salt of oleic acid, where cerium is in the +3 oxidation state. The molecular formula for this compound is Ce(C18H33O2)3. This compound is part of the broader class of cerium compounds, which have various applications in different fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium trioleate can be synthesized through a reaction between cerium chloride and oleic acid. The typical reaction involves dissolving cerium chloride in a suitable solvent, such as ethanol, and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as sol-gel or hydrothermal methods. These methods allow for better control over the particle size and purity of the final product. For instance, cerium chloride heptahydrate can be used as the cerium source, and the reaction can be catalyzed by various bases like ammonia or tetraethylammonium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions: Cerium trioleate undergoes several types of chemical reactions, including:
Oxidation: Cerium in this compound can be oxidized from the +3 to the +4 oxidation state.
Reduction: The compound can also undergo reduction reactions, where cerium is reduced back to the +3 state.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Peroxodisulfate or bismuthate can be used to oxidize cerium from +3 to +4.
Reducing Agents: Hydrogen gas can be used to reduce cerium from +4 to +3.
Major Products:
Oxidation: Cerium(IV) oxide (CeO2) can be formed.
Reduction: Cerium(III) hydroxide (Ce(OH)3) can be produced.
Aplicaciones Científicas De Investigación
Cerium trioleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Medicine: this compound is being explored for its potential use in drug delivery systems and as an antioxidant.
Industry: It is used in the production of coatings and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of cerium trioleate involves its redox properties. Cerium can switch between the +3 and +4 oxidation states, which allows it to participate in various redox reactions. This redox cycling is crucial for its antioxidant properties, where it can neutralize free radicals and reactive oxygen species . The molecular targets include cellular components like lipids, proteins, and DNA, where this compound can prevent oxidative damage .
Comparación Con Compuestos Similares
Cerium(IV) oxide (CeO2): Known for its catalytic and antioxidant properties.
Cerium(III) nitrate (Ce(NO3)3): Used in various chemical reactions and as a precursor for other cerium compounds.
Cerium(III) chloride (CeCl3): Commonly used in organic synthesis and as a catalyst.
Uniqueness: Cerium trioleate is unique due to its combination of cerium and oleic acid, which imparts both the redox properties of cerium and the hydrophobic characteristics of oleic acid. This makes it particularly useful in applications where both properties are desirable, such as in the stabilization of nanoparticles and in drug delivery systems .
Propiedades
Número CAS |
94232-60-7 |
|---|---|
Fórmula molecular |
C54H99CeO6 |
Peso molecular |
984.5 g/mol |
Nombre IUPAC |
cerium(3+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Ce/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
Clave InChI |
HZMBANJECWHRGE-GNOQXXQHSA-K |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ce+3] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



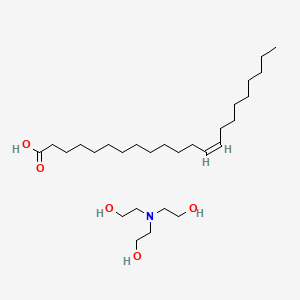
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)

